molecular formula C15H25NO6S B14466247 N,N-Bis[2-(2-hydroxyethoxy)ethyl]-4-methylbenzene-1-sulfonamide CAS No. 72358-83-9

N,N-Bis[2-(2-hydroxyethoxy)ethyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B14466247
CAS No.: 72358-83-9
M. Wt: 347.4 g/mol
InChI Key: CGHBCRFYBHRQHA-UHFFFAOYSA-N
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Description

N,N-Bis[2-(2-hydroxyethoxy)ethyl]-4-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C15H25NO6S. It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with hydroxyethoxyethyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis[2-(2-hydroxyethoxy)ethyl]-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N,N-bis(2-hydroxyethyl)amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis[2-(2-hydroxyethoxy)ethyl]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethoxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N,N-Bis[2-(2-hydroxyethoxy)ethyl]-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Bis[2-(2-hydroxyethoxy)ethyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. Additionally, the hydroxyethoxyethyl groups can enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis(2-hydroxyethyl)ethylenediamine
  • N,N-Bis(2-hydroxyethyl)oxamide
  • N,N-Bis(2-hydroxyethyl)dodecylamine

Uniqueness

N,N-Bis[2-(2-hydroxyethoxy)ethyl]-4-methylbenzene-1-sulfonamide is unique due to the presence of both sulfonamide and hydroxyethoxyethyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

72358-83-9

Molecular Formula

C15H25NO6S

Molecular Weight

347.4 g/mol

IUPAC Name

N,N-bis[2-(2-hydroxyethoxy)ethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H25NO6S/c1-14-2-4-15(5-3-14)23(19,20)16(6-10-21-12-8-17)7-11-22-13-9-18/h2-5,17-18H,6-13H2,1H3

InChI Key

CGHBCRFYBHRQHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCOCCO)CCOCCO

Origin of Product

United States

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